molecular formula C8H8BrNO2 B3029578 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 71079-03-3

2-amino-2-(4-bromophenyl)acetic Acid

Cat. No. B3029578
CAS RN: 71079-03-3
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis . For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved with an overall yield of 66%, indicating a potentially efficient synthetic route that could be adapted for the synthesis of 2-amino-2-(4-bromophenyl)acetic acid .

Molecular Structure Analysis

X-ray diffraction has been used to determine the crystal structures of related compounds, such as (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid . These studies reveal the importance of hydrogen bonding in the molecular structure, which is likely to be a significant factor in the structure of 2-amino-2-(4-bromophenyl)acetic acid as well.

Chemical Reactions Analysis

The related compounds exhibit the ability to form esters, amides, and aldehydes through various chemical reactions . The presence of an amino group and a carboxylic acid group in 2-amino-2-(4-bromophenyl)acetic acid suggests that it may also undergo similar reactions, allowing for the generation of a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FAB mass spectrometry, IR, and NMR spectroscopy . These methods provide detailed information about the molecular structure and behavior of compounds in solution, such as evidence for intra- and intermolecular hydrogen bonds . Such analyses are crucial for understanding the properties of 2-amino-2-(4-bromophenyl)acetic acid.

Scientific Research Applications

Metabolic Studies

  • In Vivo Metabolism and Metabolite Identification: 2-Amino-2-(4-bromophenyl)acetic acid, as a part of the study of the metabolism of psychoactive substances, has been identified as a metabolite in in vivo studies, indicating its role in biological transformation processes (Kanamori et al., 2002).

Synthesis of Novel Compounds

  • Preparation of Novel Series of Compounds: The substance serves as a starting material or intermediate in the synthesis of various heterocyclic compounds, including those with potential antibacterial activities, indicating its utility in medicinal chemistry (El-Hashash et al., 2015).

Heterocycles and Peptidomimetic Scaffolds

  • Bicyclization and Peptidomimetic Scaffolds Synthesis: Research demonstrates its use in the synthesis of amino acid-derived heterocycles and peptidomimetic scaffolds, highlighting its importance in the development of novel biochemical structures (Todd et al., 2002).

Electrochemical Studies

  • Enhancement of Pseudocapacitance Performance: Derivatives of this compound have been investigated for their role in enhancing the electrochemical properties of materials, suggesting its application in the development of energy storage devices (Kowsari et al., 2019).

Crystallographic and Structural Analysis

  • Crystal Structure Elucidation: Studies involving the compound have provided insights into molecular structures and crystallography, important for understanding molecular interactions and properties (Guzei et al., 2010).

Antibacterial and Antimicrobial Screening

  • Biocidal Activity: The synthesis and screening of derivatives for antibacterial and antifungal activities highlight its potential use in the development of new antimicrobial agents (Agarwal, 2017).

Pharmaceutical Applications

  • Preparation of Pharmaceutical Compounds: Its derivatives have been used in the synthesis of compounds with therapeutic potential, emphasizing its relevance in pharmaceutical research (Valdenaire et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H302;H315;H319;H335 . Precautionary statements include P261;P305+P351+P338;P310;P337+P313 .

Future Directions

The compound has potential applications in the field of antimicrobial and anticancer drug development . It has shown promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . In terms of anticancer activity, it has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-bromophenyl)acetic Acid

CAS RN

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Drinkwater, NB Vinh, SN Mistry, RS Bamert… - European journal of …, 2016 - Elsevier
Malaria remains a global health problem, and though international efforts for treatment and eradication have made some headway, the emergence of drug-resistant parasites threatens …
Number of citations: 55 www.sciencedirect.com
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
Malaria remains a global health threat and growing resistance to artemisinin-based therapies calls for therapeutic agents with novel mechanisms of action. The Plasmodium spp M1 and …
Number of citations: 2 www.sciencedirect.com
SN Mistry, N Drinkwater, C Ruggeri… - Journal of medicinal …, 2014 - ACS Publications
Plasmodium parasites, the causative agents of malaria, have developed resistance to most of our current antimalarial therapies, including artemisinin combination therapies which are …
Number of citations: 57 pubs.acs.org
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu
NB Vinh, N Drinkwater, TR Malcolm… - Journal of medicinal …, 2018 - ACS Publications
There is an urgent clinical need for antimalarial compounds that target malaria caused by both Plasmodium falciparum and Plasmodium vivax. The M1 and M17 metalloexopeptidases …
Number of citations: 28 pubs.acs.org
MB Pappalardi, K Keenan, M Cockerill, WA Kellner… - Nature cancer, 2021 - nature.com
DNA methylation, a key epigenetic driver of transcriptional silencing, is universally dysregulated in cancer. Reversal of DNA methylation by hypomethylating agents, such as the cytidine …
Number of citations: 93 www.nature.com

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